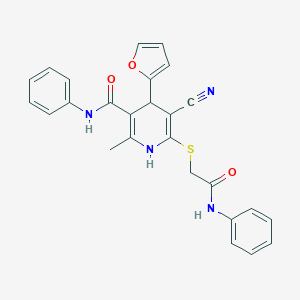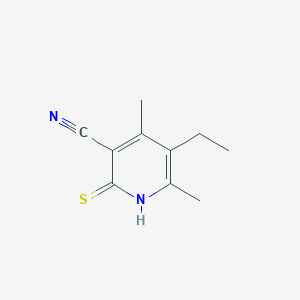![molecular formula C21H19NO4 B377606 4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol](/img/structure/B377606.png)
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol is a complex organic compound known for its unique structural properties and potential applications in various fields This compound features a phenol group attached to a substituted biphenyl ether, which includes a nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-nitrophenol with 4-bromophenyl ether under basic conditions to form the nitrophenoxy intermediate. This intermediate is then subjected to further reactions, such as Friedel-Crafts alkylation, to introduce the methylethyl group and form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH2-, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted biphenyl ethers depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antiparasitic agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 4-[2-[4-(4-Nitrophenoxy)phenyl]propan-2-yl]phenol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-(4-Nitrophenoxy)phenyl]-5-substituted-2H-1,2,4-triazole-3-thiones: These compounds share the nitrophenoxyphenyl moiety but differ in their triazole structure.
1-(4-Nitrophenoxy)-4-{1-[4-(4-nitrophenoxy)phenyl]-1-phenylethyl}benzene: Similar in structure but with different substituents on the phenyl rings.
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts .
Eigenschaften
Molekularformel |
C21H19NO4 |
|---|---|
Molekulargewicht |
349.4g/mol |
IUPAC-Name |
4-[2-[4-(4-nitrophenoxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C21H19NO4/c1-21(2,15-3-9-18(23)10-4-15)16-5-11-19(12-6-16)26-20-13-7-17(8-14-20)22(24)25/h3-14,23H,1-2H3 |
InChI-Schlüssel |
KSBOJNMIXMQGEH-UHFFFAOYSA-N |
SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-methylphenyl)sulfanyl]-2-oxo-2H-chromene-3-carbaldehyde](/img/structure/B377525.png)
![3-methyl-5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B377528.png)
![2,4-Bis(4-bromophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B377529.png)
![2-chloro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B377530.png)
![2,4-Dibromo-6-{[(5-bromo-8-quinolinyl)imino]methyl}phenol](/img/structure/B377534.png)
![N-[1-[(4-methoxyanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377535.png)
![3-[4-(Dimethylamino)phenyl]-1-(2-methoxy-1-naphthyl)-2-propen-1-one](/img/structure/B377536.png)
![N-[1-[(4-iodoanilino)carbonyl]-2-(4-methoxyphenyl)vinyl]-3-methylbenzamide](/img/structure/B377537.png)
![N-{4-[3-(2,4-dimethoxyphenyl)acryloyl]phenyl}-3-methylbenzamide](/img/structure/B377538.png)
![3-(5-Bromo-2-furyl)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B377542.png)
![N-{2-(4-bromophenyl)-1-[(4-methoxyanilino)carbonyl]vinyl}-3-methylbenzamide](/img/structure/B377543.png)

![2-{[6-amino-4-(4-bromophenyl)-3,5-dicyano-2-pyridinyl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B377549.png)

